Oxyimperatorin

Description

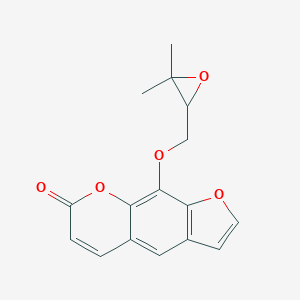

Structure

3D Structure

Properties

IUPAC Name |

9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJZWFCPUDPLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957146 | |

| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35740-18-2 | |

| Record name | Oxyimperatorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035740182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pursuit of Purity: A Technical Guide to the Discovery, Isolation, and Characterization of Oxyimperatorin

Foreword: The Modern Imperative for Natural Product Chemistry

In the landscape of contemporary drug discovery, the systematic exploration of natural products remains a cornerstone of innovation. These evolutionarily optimized molecules offer a chemical diversity that synthetic libraries often struggle to replicate. Among these, the furanocoumarins stand out for their potent and varied biological activities. This guide provides an in-depth technical narrative on the history and methodology surrounding a specific linear furanocoumarin: oxyimperatorin. Our focus is not merely on the "what" but the "why"—elucidating the scientific rationale behind the journey from its discovery within medicinal plants to its isolation as a pure, characterizable entity. This document is intended for researchers, phytochemists, and drug development professionals who appreciate that the path to a novel therapeutic often begins with a deep understanding of a single, remarkable molecule.

Chapter 1: Genesis - The Discovery and Botanical Origins of this compound

The story of this compound, like that of many natural products, is rooted in ethnopharmacology. It belongs to the furanocoumarin class, compounds known for their photosensitizing, anti-inflammatory, and anti-cancer properties. The initial discovery of these molecules was not a singular event but a gradual unveiling through the phytochemical investigation of traditional medicinal plants.

This compound is primarily associated with plants from the Apiaceae and Rutaceae families. Historically and scientifically, its most notable source is the root of Angelica dahurica, known in traditional Chinese medicine as "Bai Zhi"[1][2]. This plant has been used for centuries to treat ailments such as headaches, inflammation, and pain, providing the initial impetus for its scientific investigation. Researchers exploring the chemical constituents of A. dahurica and other related species, such as Glehnia littoralis, consistently identified a suite of furanocoumarins, including imperatorin and its epoxide derivative, this compound[1]. The discovery was therefore a direct result of applying analytical chemistry to traditional botanical medicine, a paradigm that continues to yield significant leads in modern pharmacology.

Chapter 2: From Plant to Pure Compound: A Methodological Deep Dive

The isolation of a target molecule is a process of systematic enrichment, separating the compound of interest from a complex matrix of thousands of other metabolites. The strategy for this compound relies on exploiting its specific physicochemical properties.

Sourcing and Pre-processing of Botanical Material

The foundation of successful natural product isolation is high-quality starting material. For this compound, this typically involves the roots of Angelica dahurica.

-

Rationale: The roots are the primary storage organ for furanocoumarins in this species, offering the highest concentration and yield.

-

Protocol:

-

Harvesting: Roots are harvested at a mature stage when the concentration of secondary metabolites is typically at its peak.

-

Authentication: Botanical identity is confirmed by a qualified botanist or through DNA barcoding to prevent adulteration.

-

Preparation: The roots are washed, sliced, and shade-dried or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material is ground into a coarse powder (20-40 mesh) to increase the surface area available for solvent extraction. This choice is causal: a powder that is too fine can impede solvent flow during extraction, while one that is too coarse results in inefficient extraction.

-

The Art of Extraction: Foundational Principles and Protocols

The goal of extraction is to efficiently transfer the target furanocoumarins from the solid plant matrix into a liquid solvent phase. This compound's moderately polar nature dictates the choice of solvent.

-

Causality of Solvent Selection: Solvents like methanol, ethanol, or ethyl acetate are chosen because their polarity is well-matched to furanocoumarins, allowing for effective solubilization while leaving behind highly polar compounds (like sugars and proteins) and very nonpolar compounds (like waxes and fats). Ethanol is often preferred in industrial settings due to its lower toxicity compared to methanol.

Protocol: Exhaustive Maceration

-

Setup: Place 1 kg of powdered A. dahurica root into a large vessel. Add 5 L of 95% ethanol.

-

Extraction: Seal the vessel and allow it to stand at room temperature for 72 hours with occasional agitation. The agitation ensures that the solvent near the plant material does not become saturated, maintaining a favorable concentration gradient for diffusion.

-

Filtration: Filter the mixture through cheesecloth or a Büchner funnel to separate the ethanolic extract (miscella) from the plant residue (marc).

-

Repetition: Repeat the extraction process on the marc two more times with fresh ethanol to ensure exhaustive extraction of the target compounds.

-

Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, viscous crude extract.

The Path to Purity: Chromatographic Isolation

The crude extract is a complex mixture requiring further separation. Column chromatography (CC) is the workhorse technique for this purpose, separating compounds based on their differential adsorption to a stationary phase.

-

Principle of Separation: Silica gel, a polar stationary phase, is used. Nonpolar compounds have a weak affinity for the silica and elute quickly with a nonpolar mobile phase. Polar compounds adsorb more strongly and require a more polar mobile phase to elute. By gradually increasing the polarity of the mobile phase (gradient elution), a refined separation can be achieved.

Workflow: Isolation of this compound

Caption: General workflow for the isolation of this compound.

Protocol: Silica Gel Column Chromatography

-

Column Packing (Wet Slurry Method):

-

Plug the bottom of a glass column with cotton wool.

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane. The slurry method is chosen over dry packing to prevent air bubbles and channel formation, which would compromise separation efficiency.

-

Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure a uniform bed.

-

-

Sample Loading:

-

Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of dichloromethane.

-

In a separate flask, mix this solution with a small amount of silica gel (approx. 20 g) and dry it to a free-flowing powder. This "dry loading" technique ensures that the sample is applied to the column in a narrow, concentrated band, leading to better resolution.

-

Carefully add the sample-impregnated silica to the top of the packed column.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by progressively adding ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). This gradient is critical; a sudden jump in polarity would cause many co-eluting compounds to come off the column at once.

-

Collect fractions (e.g., 20 mL each) continuously.

-

-

Monitoring:

-

Spot each fraction onto a Thin Layer Chromatography (TLC) plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots under UV light (254 nm and 365 nm). Furanocoumarins are typically fluorescent.

-

Combine fractions that show a prominent spot corresponding to the Rf value of an this compound standard.

-

-

Final Purification:

-

Concentrate the pooled fractions.

-

Dissolve the residue in a minimal amount of a hot solvent like methanol and allow it to cool slowly. This recrystallization step will yield pure, crystalline this compound.

-

Chapter 3: Structural Elucidation: The Analytical Toolkit

Once a pure compound is isolated, its identity must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques that provide a unique "fingerprint" of the molecule's structure.

Physicochemical and Spectroscopic Fingerprinting

The combination of physical properties and spectral data provides a robust method for structural confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₅ | PubChem CID 182251[1] |

| Molecular Weight | 286.28 g/mol | PubChem CID 182251[1] |

| Physical Description | Crystalline solid | Phytochemicals Online[3] |

| XLogP3 (Lipophilicity) | 2.2 | PubChem CID 182251[1] |

| Hydrogen Bond Donors | 0 | PubChem CID 182251[1] |

| Hydrogen Bond Acceptors | 5 | PubChem CID 182251[1] |

Table 2: Key NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | 161.3 | - |

| 3 | 112.7 | 6.28 (d, J=9.6) |

| 4 | 144.8 | 7.65 (d, J=9.6) |

| 4a | 112.9 | - |

| 5 | 149.1 | - |

| 5a | 114.6 | - |

| 6 | 106.5 | 7.02 (s) |

| 9 | 145.4 | - |

| 9a | 107.5 | - |

| 2' | 146.8 | 7.60 (d, J=2.2) |

| 3' | 99.8 | 6.78 (d, J=2.2) |

| 1'' | 72.1 | 4.45 (dd, J=11.0, 2.5), 4.95 (dd, J=11.0, 6.0) |

| 2'' | 62.3 | 3.40 (dd, J=6.0, 2.5) |

| 3'' | 58.4 | - |

| 4'' (CH₃) | 24.9 | 1.40 (s) |

| 5'' (CH₃) | 19.3 | 1.35 (s) |

Note: Data compiled from spectral databases and literature sources. Actual shifts may vary slightly based on solvent and instrument.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms[4]. 2D NMR experiments like HSQC and HMBC are then used to correlate protons to their attached carbons and to map out the connectivity of the entire molecule, confirming the furanocoumarin core and the specific structure of the oxirane-containing side chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₄O₅)[1]. Fragmentation patterns observed in MS/MS experiments can further confirm the structural components of the molecule.

Chapter 4: Biosynthesis of this compound: Nature's Chemical Factory

Understanding how a plant synthesizes a compound like this compound offers insights for metabolic engineering and synthetic biology applications. The pathway begins with primary metabolism and proceeds through a series of specialized enzymatic steps.

The biosynthesis starts with L-phenylalanine, a product of the shikimate pathway. This is converted to umbelliferone, the common precursor for most furanocoumarins. The pathway then diverges to form linear or angular types. For this compound (a linear type), the key steps are:

-

Prenylation: An enzyme, a prenyltransferase, attaches a dimethylallyl pyrophosphate (DMAPP) group to the C-6 position of umbelliferone.

-

Cyclization & Aromatization: A series of enzymatic reactions, including those catalyzed by marmesin synthase and psoralen synthase, form the furan ring, yielding the parent structure, psoralen.

-

Hydroxylation & Prenylation: The psoralen core is further modified. For the imperatorin backbone, this involves hydroxylation at the C-8 position followed by O-prenylation.

-

Epoxidation: The final step is the epoxidation of the terminal double bond of the prenyl side chain of imperatorin to form this compound.

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Conclusion

The journey of this compound from a constituent of a traditional remedy to a highly purified and characterized molecule encapsulates the essence of natural product chemistry. Its discovery was guided by ethnobotanical knowledge, its isolation is a testament to the power of chromatographic science, and its characterization is made possible by modern spectroscopic methods. Each step, from the choice of plant material to the selection of a chromatographic solvent gradient, is a decision rooted in the fundamental physicochemical principles of the molecule itself. This guide has aimed to illuminate that logic, providing not just protocols but the scientific reasoning that underpins them. As research continues to uncover the therapeutic potential of this compound, this foundational understanding of its origins and isolation remains indispensable.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 182251, this compound. Retrieved January 23, 2026 from [Link].

-

Dönmez, A. A., & Yılmaz, F. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. Adıyaman University Journal of Science. Available at: [Link].

-

BioBioPha (n.d.). This compound. Phytochemicals online. Retrieved January 23, 2026 from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10212, Imperatorin. Retrieved January 23, 2026 from [Link].

-

Wei, Y., & Ito, Y. (2006). Preparative isolation of imperatorin, oxypeucedanin and isoimperatorin from traditional Chinese herb "bai zhi" Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography. Journal of Chromatography A, 1115(1-2), 112-7. Available at: [Link].

-

Sarkhail, P., et al. (2014). Anticonvulsant and sedative-hypnotic effects of the hydroalcoholic extract of the roots of Angelica dahurica in mice. Anatomy & Cell Biology, 47(3), 190-194. Available at: [Link].

-

Kozioł, E., et al. (2021). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Molecules, 26(20), 6197. Available at: [Link].

-

Kozyra, M., et al. (2003). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Acta Chromatographica. Available at: [Link].

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available at: [Link].

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.

- Chen, I. S., et al. (1996). Coumarins and anti-HIV principles from the root of Angelica dahurica. Phytochemistry, 41(1), 237-242.

-

Zhang, Y., et al. (2022). This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. Phytotherapy Research, 36(1), 317-330. Available at: [Link].

-

Chong, C. M., et al. (2024). This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. Biomedicine & Pharmacotherapy, 173, 116379. Available at: [Link].

-

Appendino, G., et al. (2021). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. Molecules, 26(11), 3343. Available at: [Link].

Sources

An In-Depth Technical Guide to the Biological Activities of Oxyimperatorin

Introduction

Oxyimperatorin, a naturally occurring furanocoumarin, has emerged as a compound of significant interest within the scientific community, particularly in the fields of pharmacology and drug discovery. Isolated from various medicinal plants, including those from the Glehnia littoralis and Angelica species, this molecule has demonstrated a compelling array of biological activities.[1] This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its anti-inflammatory, anti-arthritic, and neuroprotective properties. For each of these activities, we will delve into the underlying molecular mechanisms, present relevant quantitative data, and provide detailed experimental protocols to facilitate further research and development. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's therapeutic potential.

Anti-Inflammatory and Anti-Arthritic Activities

This compound has shown potent anti-inflammatory and anti-arthritic effects, primarily through its modulation of key signaling pathways involved in the inflammatory response. These activities have been observed in various in vitro and in vivo models, highlighting its potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis.

Molecular Mechanisms of Action

This compound's anti-inflammatory and anti-arthritic effects are largely attributed to its ability to suppress the PI3K/AKT and NF-κB signaling pathways.

-

Inhibition of the PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, survival, and inflammation. In the context of rheumatoid arthritis, this pathway is often hyperactivated in fibroblast-like synoviocytes (FLS), leading to joint inflammation and destruction. This compound has been shown to inhibit the PI3K/AKT signaling axis, thereby suppressing the proliferation of rheumatoid arthritis FLS, inducing cell cycle arrest, and promoting apoptosis.[2] This inhibition also impairs the migratory and invasive capabilities of these cells.

-

Suppression of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been demonstrated to suppress the activation of NF-κB. Specifically, it inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated microglia, leading to a reduction in the production of pro-inflammatory mediators.[1]

Data Presentation: Effects of this compound on Inflammatory Markers

| Cell Type | Treatment | Marker | Effect of this compound | Reference |

| RA Fibroblast-Like Synoviocytes | - | Proliferation | Inhibition | [2] |

| RA Fibroblast-Like Synoviocytes | - | Migration & Invasion | Impairment | [2] |

| RA Fibroblast-Like Synoviocytes | - | Apoptosis | Promotion | [2] |

| LPS-stimulated BV-2 microglia | LPS | Free Radicals | Attenuation | [1] |

| LPS-stimulated BV-2 microglia | LPS | iNOS & COX-2 | Attenuation | [1] |

| LPS-stimulated BV-2 microglia | LPS | Pro-inflammatory Cytokines | Attenuation | [1] |

| LPS-stimulated BV-2 microglia | LPS | M1 Pro-inflammatory Transition | Reduction | [1] |

Experimental Protocols

This protocol is used to assess the effect of this compound on the viability of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).

Workflow Diagram:

Caption: Workflow for MTT Cell Viability Assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed RA-FLS in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

This protocol details the procedure to analyze the protein expression levels of key components of the PI3K/AKT pathway in RA-FLS treated with this compound.

Workflow Diagram:

Caption: Western Blot Analysis Workflow.

Step-by-Step Methodology:

-

Cell Lysis: After treatment with this compound, wash RA-FLS with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This protocol is designed to visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated BV-2 microglia.

Workflow Diagram:

Caption: Immunofluorescence Staining Workflow.

Step-by-Step Methodology:

-

Cell Culture: Grow BV-2 microglia on glass coverslips in a 24-well plate.

-

Treatment: Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cellular localization of NF-κB p65 using a fluorescence microscope.

Neuroprotective Effects

Microglia-mediated neuroinflammation is a key pathological feature in many neurological diseases. This compound has demonstrated significant neuroprotective activity by suppressing microglial activation and the subsequent inflammatory cascade.[1]

Molecular Mechanisms of Action

The neuroprotective effects of this compound are closely linked to its anti-inflammatory properties, particularly its ability to inhibit the NF-κB signaling pathway in microglia.[1] By attenuating the production of pro-inflammatory and neurotoxic mediators such as free radicals, iNOS, COX-2, and various cytokines, this compound helps to mitigate neuronal damage.[1] Furthermore, it can reduce the pro-inflammatory M1 polarization of microglia, further contributing to a neuroprotective environment.[1]

Signaling Pathway Diagram:

Caption: this compound's Inhibition of the NF-κB Pathway in Microglia.

Data Presentation: Neuroprotective Effects of this compound

| Model | Parameter | Effect of this compound | Reference |

| LPS-induced BV-2 microglia | Free radical production | Significantly attenuated | [1] |

| LPS-induced BV-2 microglia | iNOS and COX-2 production | Significantly attenuated | [1] |

| LPS-induced BV-2 microglia | Pro-inflammatory cytokine production | Significantly attenuated | [1] |

| LPS-induced mouse brain | Microglial activation | Reduced | [1] |

Experimental Protocol

This protocol describes the induction of neuroinflammation in mice and the assessment of this compound's protective effects.

Workflow Diagram:

Caption: In Vivo Neuroinflammation Model Workflow.

Step-by-Step Methodology:

-

Animal Groups: Divide mice into control, LPS-only, and this compound + LPS groups.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

LPS Induction: After a set pre-treatment time, induce neuroinflammation by i.p. injection of LPS.

-

Tissue Collection: At a specified time point post-LPS injection, euthanize the mice and perfuse with saline. Collect the brains for analysis.

-

Analysis: Process the brain tissue for immunohistochemistry to assess microglial activation (e.g., Iba1 staining) or for Western blot analysis of inflammatory proteins.

Anti-Cancer Activities (Context from Imperatorin)

While research specifically on the anti-cancer activities of this compound is still emerging, studies on the closely related furanocoumarin, Imperatorin, provide valuable insights into the potential mechanisms. Imperatorin has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Potential Molecular Mechanisms

Studies on Imperatorin suggest that its anti-cancer effects may be mediated through:

-

Induction of Apoptosis: Imperatorin has been shown to induce apoptosis in cancer cells through both the death-receptor and mitochondrial pathways.

-

Cell Cycle Arrest: It can cause cell cycle arrest, preventing cancer cells from proliferating.

-

Modulation of Signaling Pathways: Imperatorin can influence key cancer-related signaling pathways, including those involving p53 and caspases.

Data Presentation: Anti-Cancer Activity of Imperatorin

| Cell Line | IC50 Value (µM) | Effect | Reference |

| HT-29 (Colon Cancer) | 78 | Inhibition of cell growth, induction of apoptosis, G1 phase cell cycle arrest | [3] |

Note: Further research is required to determine the specific IC50 values and anti-cancer mechanisms of this compound.

Conclusion

This compound is a promising natural compound with a range of well-documented biological activities. Its potent anti-inflammatory and anti-arthritic effects, mediated through the inhibition of the PI3K/AKT and NF-κB signaling pathways, make it a strong candidate for further investigation as a therapeutic agent for inflammatory diseases. Furthermore, its neuroprotective properties, stemming from the suppression of microglia-mediated neuroinflammation, suggest its potential in the management of neurodegenerative disorders. While its anti-cancer activities are yet to be fully elucidated, the evidence from the related compound Imperatorin provides a solid foundation for future studies. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this compound.

References

-

This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. (2024). Biomedicine & Pharmacotherapy. [Link]

-

Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade. (2016). Oncology Letters. [Link]

-

This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. (2023). Phytotherapy Research. [Link]

Sources

- 1. This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Oxyimperatorin: A Technical Guide on Physicochemical Properties, Biological Activity, and Analytical Methodologies

Prepared by: Gemini, Senior Application Scientist

Introduction

Oxyimperatorin is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is prominently isolated from the roots of medicinal herbs such as Angelica dahurica, Glehnia littoralis, and Peucedanum praeruptorum Dunn.[1][2][3] Structurally, it is an epoxide derivative of imperatorin.[3] In recent years, this compound has garnered significant attention from the scientific community for its diverse and potent biological activities, particularly its anti-inflammatory and anti-proliferative properties. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, explore its mechanisms of action, and detail the analytical methodologies required for its robust identification and quantification.

Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. This compound is a crystalline substance with well-defined properties.[1][3] Its identity is unequivocally established by its CAS number, and its utility in experimental design is dictated by its molecular formula and weight.

| Property | Value | Source(s) |

| CAS Number | 35740-18-2 | [1][3][4][5] |

| Molecular Formula | C₁₆H₁₄O₅ | [1][3][4][5] |

| Molecular Weight | 286.28 g/mol | [1][4][5] |

| IUPAC Name | 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | [4] |

| Synonyms | (+/-)-prangenin; imperatorin epoxide; Heraclenin | [3][4] |

| Physical Description | Crystalline solid | [1][3] |

| Purity (Typical) | ≥95-99% | [1][3] |

Solubility and Storage

Effective experimental design hinges on the correct handling and preparation of the compound.

-

Solubility: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For in vitro biological assays, DMSO is a common solvent, with reported solubilities of 3.6 mg/mL (12.58 mM) to 100 mg/mL (349.31 mM).[5][6] For in vivo studies, specific formulations such as a mixture of DMSO, PEG300, Tween 80, and saline are recommended to ensure bioavailability.[5][6]

-

Storage: Proper storage is crucial to maintain the integrity of this compound. As a powder, it should be stored at -20°C for long-term stability (up to 3 years).[5][6] Once dissolved in a solvent, stock solutions should be aliquoted and stored at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[6]

Biological Activity and Mechanisms of Action

This compound exhibits a compelling range of biological activities, making it a promising candidate for therapeutic development. Its primary effects are centered on the modulation of key signaling pathways involved in inflammation and cell proliferation.

Anti-Neuroinflammatory Effects

Microglia-mediated neuroinflammation is a key pathological feature in many neurological diseases. This compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system.[2]

-

Mechanism of Action: The anti-neuroinflammatory effect is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] Specifically, this compound inhibits the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This suppression leads to a significant reduction in the production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[2]

Therapeutic Potential in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. This compound has demonstrated significant therapeutic potential by targeting the aberrant behavior of RA fibroblast-like synoviocytes (RA-FLSs), which are key players in the pathogenesis of RA.[7]

-

Mechanism of Action: The primary mechanism in this context is the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling axis.[7] this compound is suggested to act as a potential inhibitor of AKT1.[7] By suppressing this pathway, this compound inhibits the proliferation of RA-FLSs by inducing cell cycle arrest and promoting apoptosis (programmed cell death).[7][8] Furthermore, it impairs the migratory and invasive capabilities of these cells, which are crucial for the progression of joint damage.[7]

Caption: PI3K/AKT signaling pathway targeted by this compound in RA.

Analytical Methodologies

The accurate identification and quantification of this compound in various matrices, from herbal extracts to biological fluids, require robust analytical techniques. The choice of method depends on the research objective, whether it is for initial identification, purity assessment, or pharmacokinetic analysis.

Qualitative and Quantitative Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of this compound.[3] When coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), it provides a reliable method for quantifying the compound in extracts and pharmaceutical formulations.[3][9] The causality for choosing HPLC lies in its high resolution, allowing for the separation of this compound from structurally similar coumarins that may be present in the same natural source.

-

Mass Spectrometry (MS): For unequivocal identification, MS is the gold standard.[3] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition (C₁₆H₁₄O₅).[10][11] When coupled with liquid chromatography (LC-MS/MS), this technique offers exceptional sensitivity and selectivity, making it the method of choice for detecting and quantifying low concentrations of this compound in complex biological samples like blood plasma.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of molecules.[3] ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's atomic framework, confirming the identity and structure of isolated or synthesized this compound.[14][15] It is indispensable for verifying the final product in a synthesis protocol or for identifying novel related compounds.

Caption: A typical workflow for the analysis of this compound using LC-MS/MS.

Experimental Protocol: In Vitro Anti-Neuroinflammatory Assay

This protocol provides a self-validating system to assess the anti-inflammatory effects of this compound on microglial cells. The causality behind using LPS is to mimic a bacterial inflammatory challenge, which robustly activates the NF-κB pathway that this compound is hypothesized to inhibit.

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in LPS-stimulated BV-2 microglial cells.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (high purity)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well cell culture plates

Methodology:

-

Cell Culture:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. This density ensures cells are in a logarithmic growth phase and responsive to stimuli.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Further dilute in culture medium to create working concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in all wells must be kept constant and low (<0.1%) to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and replace it with a medium containing the desired concentrations of this compound. Include a "vehicle control" group treated with 0.1% DMSO.

-

Pre-incubate the cells with this compound for 1-2 hours. This step allows the compound to enter the cells and engage its molecular targets before the inflammatory stimulus is introduced.

-

-

Inflammatory Stimulation:

-

After pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL.

-

Do not add LPS to the "negative control" and one set of "vehicle control" wells to establish a baseline.

-

Incubate the plate for 24 hours at 37°C.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the nitrite concentration, a stable product of NO.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.

-

Compare the nitrite levels in the this compound-treated groups to the LPS-only treated group.

-

A statistically significant reduction in nitrite levels in the presence of this compound indicates an anti-inflammatory effect.

-

Conclusion

This compound is a furanocoumarin with significant therapeutic potential, underscored by its well-defined physicochemical properties and potent biological activities. Its ability to modulate critical inflammatory and proliferative pathways, such as NF-κB and PI3K/AKT, makes it a compelling subject for further research in neurodegenerative diseases, autoimmune disorders, and oncology. The robust analytical methodologies available for its study provide a solid foundation for its continued exploration in drug discovery and development.

References

-

PubMed. (2024). This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. Biomedicine & Pharmacotherapy. [Link]

-

Biopurify Phytochemicals. (n.d.). This compound | CAS 35740-18-2. Retrieved from Biopurify website. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

PubMed. (2025). This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. Phytotherapy Research. [Link]

-

ResearchGate. (n.d.). This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. [Link]

-

ResearchGate. (n.d.). Figure S2. 1H NMR spectrum of imperatorin (2) (400 MHz, CDCl3). [Link]

-

PubMed. (2023). Plasma oxylipin profiling by high resolution mass spectrometry reveal signatures of inflammation and hypermetabolism in amyotrophic lateral sclerosis. [Link]

-

PubMed. (2013). Synthesis of imperatorin analogs and their evaluation as acetylcholinesterase and butyrylcholinesterase inhibitors. [Link]

-

Scientific Research Publishing. (n.d.). An LC-MS/MS Method for Determination of Imperatorin and Isoimperatorin in Rat Plasma and Application to a Pharmacokinetic Study. [Link]

-

PubMed. (n.d.). Design, Synthesis and Preliminary Evaluation of Novel Imperatorin Derivatives as Vasorelaxant Agents. [Link]

-

bioRxiv. (2023). Plasma Oxylipin Profiling by High Resolution Mass Spectrometry Reveal Signatures of Inflammation and Hypermetabolism in Amyotrophic Lateral Sclerosis. [Link]

-

ACG Publications. (2020). 1H NMR-Based Metabolomics of Clinacanthus nutans Leaves Extracts in Correlation with Their Anti-neuroinflammation Towards LPS-In. [Link]

-

Frontiers. (2022). The RiboMaP Spectral Annotation Method Applied to Various ADP-Ribosylome Studies Including INF-γ-Stimulated Human Cells and Mouse Tissues. [Link]

-

MDPI. (n.d.). Methods of the Analysis of Oxylipins in Biological Samples. [Link]

-

PubMed. (2017). Imperatorin possesses notable anti‑inflammatory activity in vitro and in vivo through inhibition of the NF‑κB pathway. [Link]

-

National Institutes of Health. (2024). A Micro‐Flow Liquid Chromatography–Mass Spectrometry Method for the Quantification of Oxylipins in Volume‐Limited Human Plasma. [Link]

-

PubMed Central. (n.d.). The regulatory mechanisms of active ingredients in traditional Chinese medicine for inflammation in Parkinson disease: A review. [Link]

-

bioRxiv. (2023). Plasma Oxylipin Profiling by High Resolution Mass Spectrometry Reveal Signatures of Inflammation and Hypermetabolism in Amyotrophic Lateral Sclerosis. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2022). A review on analytical methods for estimation of Oxaprozin. [Link]

-

ResearchGate. (n.d.). (PDF) Isoimperatorin exerts anti-inflammatory activity by targeting the LPS-TLR4/MD-2-NF-κB pathway. [Link]

-

PubMed Central. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. [Link]

-

Oxford Instruments. (n.d.). Hyperpolarisation in NMR using para-hydrogen. [Link]

-

PubMed. (n.d.). Oxylipin analysis methods. [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). This compound | 35740-18-2. [Link]

Sources

- 1. This compound | CAS:35740-18-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 35740-18-2 | this compound [phytopurify.com]

- 4. This compound | C16H14O5 | CID 182251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wjbphs.com [wjbphs.com]

- 10. Plasma oxylipin profiling by high resolution mass spectrometry reveal signatures of inflammation and hypermetabolism in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. An LC-MS/MS Method for Determination of Imperatorin and Isoimperatorin in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]

- 13. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Oxyimperatorin in Plant Extracts

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Oxyimperatorin in plant extracts. This compound, a furanocoumarin of significant pharmacological interest, is found in various medicinal plants, including those from the Angelica and Peucedanum genera.[1][2] The growing interest in its therapeutic potential necessitates a robust and reliable analytical method for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides a comprehensive protocol, from sample preparation to chromatographic analysis and method validation, designed for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.

Introduction: The Scientific Case for this compound Quantification

This compound is a naturally occurring furanocoumarin that has garnered considerable attention for its diverse biological activities. As a derivative of psoralen, it exhibits a range of pharmacological effects, contributing to the therapeutic properties of the plants in which it is found. Notably, this compound has been isolated from medicinal herbs such as Glehnia littoralis and Peucedanum praeruptorum, which have a long history of use in traditional medicine.[1][2]

The precise quantification of this compound in plant extracts is paramount for several reasons:

-

Quality Control of Herbal Products: Ensuring the consistency and potency of herbal medicines and dietary supplements containing this compound-rich plants.

-

Pharmacological Research: Accurately determining the concentration of this compound is essential for in vitro and in vivo studies to establish dose-response relationships and elucidate its mechanisms of action.

-

Drug Development: A validated analytical method is a prerequisite for the development of phytopharmaceuticals and for conducting pharmacokinetic and bioavailability studies.

This application note addresses the need for a standardized analytical procedure by providing a detailed, step-by-step HPLC method, underpinned by a rigorous validation process.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Chemical Structure | 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | PubChem CID: 182251[3] |

| Molecular Formula | C₁₆H₁₄O₅ | BioPhytoPurify[1] |

| Molecular Weight | 286.28 g/mol | PubChem CID: 182251[3] |

| Solubility | Based on the related compound imperatorin, it is expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and chloroform, and slightly soluble in water. | N/A |

| UV Absorbance Maximum (λmax) | Furanocoumarins typically exhibit a strong absorbance around 310 nm.[1][3] The precise λmax for this compound should be experimentally determined by scanning a standard solution from 200-400 nm. | N/A |

Recommended Materials and Reagents

| Item | Description/Grade |

| Solvents | HPLC grade Methanol, Acetonitrile, and Water |

| Acids | Formic acid, analytical grade |

| Reference Standard | This compound (purity ≥98%) |

| Plant Material | Dried and powdered plant material (e.g., roots of Peucedanum praeruptorum) |

| Filters | 0.45 µm and 0.22 µm syringe filters (PTFE or nylon) |

| HPLC Vials | 2 mL amber glass vials with inserts |

Detailed Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation: Extraction from Plant Material

Solid-liquid extraction is a common method for isolating furanocoumarins from plant materials.[2] The following protocol is a robust starting point and can be optimized for specific plant matrices.

-

Weighing: Accurately weigh 1.0 g of dried, powdered plant material into a round-bottom flask.

-

Extraction: Add 50 mL of 80% methanol to the flask.

-

Reflux Extraction: Heat the mixture under reflux for 2 hours.

-

Filtration: Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper.

-

Re-extraction: Repeat the extraction process on the residue twice more with 50 mL of 80% methanol each time.

-

Pooling and Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Reconstitution: Dissolve the dried extract in 10 mL of methanol.

-

Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

Diagram of the Sample Preparation Workflow:

Caption: Figure 1. Workflow for the extraction of this compound from plant material.

HPLC Instrumentation and Chromatographic Conditions

This method is designed for a standard HPLC system equipped with a UV detector.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 80% A, 20% B5-25 min: Gradient to 30% A, 70% B25-30 min: Hold at 30% A, 70% B30-31 min: Gradient to 80% A, 20% B31-40 min: Hold at 80% A, 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | 310 nm (or experimentally determined λmax) |

Causality behind Experimental Choices:

-

C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately non-polar furanocoumarins like this compound from more polar components in the plant extract.

-

Acidified Mobile Phase: The addition of 0.1% formic acid to the aqueous mobile phase helps to protonate any acidic functional groups on co-extracted compounds, leading to sharper peaks and improved chromatographic resolution.

-

Gradient Elution: A gradient elution is employed to effectively separate this compound from a complex mixture of other phytochemicals in the plant extract. The initial high aqueous content allows for the elution of polar compounds, while the increasing organic content elutes compounds of increasing non-polarity, including this compound.

-

Detection Wavelength: The choice of 310 nm is based on the characteristic UV absorbance of the furanocoumarin chromophore. A Diode Array Detector (DAD) is recommended to confirm peak purity by comparing the UV spectrum of the analyte peak in the sample with that of the reference standard.

Method Validation Protocol

A comprehensive validation of the analytical method is crucial to ensure its suitability for its intended purpose. The following validation parameters should be assessed according to ICH Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

-

Procedure:

-

Inject a blank (methanol).

-

Inject the this compound standard solution.

-

Inject the plant extract sample.

-

Inject a spiked sample (plant extract fortified with this compound standard).

-

-

Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of this compound. The peak for this compound in the sample and spiked sample should be well-resolved from other peaks. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

-

Procedure: Prepare and inject at least five concentrations of the this compound standard solution (e.g., 1, 5, 10, 50, 100 µg/mL) in triplicate.

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

-

Procedure: Spike a known amount of the plant extract with three different concentrations of this compound standard (low, medium, and high levels, e.g., 80%, 100%, and 120% of the expected sample concentration). Prepare and analyze each concentration in triplicate.

-

Calculation: % Recovery = [(Amount found - Original amount) / Amount added] x 100

-

Acceptance Criteria: The mean recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day Precision):

-

Procedure: Analyze six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

-

Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.

-

-

Intermediate Precision (Inter-day Precision):

-

Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The %RSD should be ≤ 2%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 x (Standard Deviation of the y-intercept / Slope of the calibration curve)

-

LOQ = 10 x (Standard Deviation of the y-intercept / Slope of the calibration curve)

-

-

Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at the determined concentration with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Procedure: Introduce small variations to the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase composition (± 2% of the organic component)

-

-

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Summary of Validation Parameters and Typical Acceptance Criteria:

| Validation Parameter | Measurement | Acceptance Criteria |

| Specificity | Resolution of analyte peak, peak purity | No interference at analyte retention time, peak purity > 99% |

| Linearity | Correlation coefficient (r²) | ≥ 0.999 |

| Range | Concentration interval | 1 - 100 µg/mL (example) |

| Accuracy | % Recovery | 98 - 102% |

| Precision (Repeatability) | % RSD | ≤ 2% |

| Precision (Intermediate) | % RSD | ≤ 2% |

| LOD | Signal-to-Noise Ratio or Calculation | Typically S/N ≥ 3 |

| LOQ | Signal-to-Noise Ratio or Calculation | Typically S/N ≥ 10, with acceptable precision and accuracy |

| Robustness | % RSD of results under varied conditions | ≤ 5% |

Diagram of the Method Validation Logic:

Caption: Figure 2. Logical flow of the HPLC method validation process.

Data Analysis and Quantification

-

Calibration Curve: Generate a linear regression equation from the calibration curve of the standard solutions (Peak Area = m[Concentration] + c).

-

Quantification: Determine the concentration of this compound in the sample extracts by substituting the peak area of the analyte from the sample chromatogram into the regression equation.

-

Calculation of Content: Calculate the amount of this compound in the original plant material using the following formula:

Content (mg/g) = (C x V) / W

Where:

-

C = Concentration of this compound in the extract (mg/mL)

-

V = Final volume of the reconstituted extract (mL)

-

W = Weight of the initial plant material (g)

-

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the quantification of this compound in plant extracts. The detailed protocols for sample preparation, chromatographic analysis, and method validation are designed to be readily implemented in a laboratory setting. By adhering to the principles of scientific integrity and following established validation guidelines, researchers can ensure the generation of accurate and reliable data, which is essential for the quality control of herbal products and for advancing the scientific understanding of this pharmacologically important furanocoumarin.

References

-

BioPhytoPurify. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 182251, this compound. Retrieved from [Link]

-

ResearchGate. (2015). A Novel HPLC Method to Analyze Imperatorin and Isoimperatorin of Angelica dahurica Oils Obtained by Supercritical Fluid Extraction. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Furanocoumarins in Fruit Juice. Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Structural Elucidation of Oxyimperatorin Using NMR Spectroscopy

Introduction

Oxyimperatorin is a naturally occurring furanocoumarin, a class of organic compounds known for their diverse biological activities.[1] Found in various plant species, including those of the Angelica genus, this compound has garnered interest within the pharmaceutical and scientific communities for its potential therapeutic properties, such as its anti-inflammatory and neuroprotective effects.[1] The precise determination of its molecular structure is a prerequisite for understanding its mechanism of action, ensuring quality control in natural product-based drug discovery, and guiding synthetic efforts.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of small molecules like this compound.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously confirm the structure of this compound. We will delve into the causality behind experimental choices, present standardized protocols, and demonstrate the interpretation of spectral data.

Molecular Structure and Properties

-

Systematic Name: 9-((3,3-dimethyloxiran-2-yl)methoxy)-7H-furo[3,2-g]chromen-7-one

-

Molecular Formula: C₁₆H₁₄O₅

-

Molecular Weight: 286.28 g/mol

-

Core Scaffold: Furanocoumarin (Psoralen type)

Part 1: The Strategic NMR Workflow for Structural Elucidation

The structural elucidation of a natural product like this compound is a systematic process. It begins with simple, yet information-rich 1D NMR experiments and progresses to more complex 2D experiments that reveal the intricate connectivity of the molecule. Each experiment provides a unique piece of the structural puzzle.

The Logic of the Experimental Sequence

The causality behind the chosen NMR experiments is crucial for an efficient and accurate structural determination.

-

¹H NMR - The Proton Framework: This is the initial and most sensitive NMR experiment. It provides information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For this compound, the ¹H NMR spectrum will reveal the characteristic signals of the furanocoumarin core and the attached side chain.

-

¹³C NMR - The Carbon Backbone: This experiment identifies all the unique carbon atoms in the molecule. While less sensitive than ¹H NMR, it provides a direct count of the carbon environments. In conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, we can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

-

2D HSQC - Direct Proton-Carbon Connectivity: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of structural elucidation. It correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

-

2D COSY - Proton-Proton Couplings: The Correlation Spectroscopy (COSY) experiment maps out the spin-spin coupling network between protons, typically over two to three bonds. This is instrumental in identifying adjacent protons and piecing together molecular fragments, such as the vinyl protons on the coumarin ring and the protons on the epoxide side chain.

-

2D HMBC - Long-Range Proton-Carbon Connectivity: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the final piece of the puzzle. It reveals correlations between protons and carbons that are two to three (and sometimes four) bonds away. This is critical for connecting the molecular fragments identified by COSY and for assigning quaternary carbons that do not have directly attached protons.

The following diagram illustrates this logical workflow:

Caption: Logical workflow for NMR-based structural elucidation.

Part 2: Experimental Protocols and Data Interpretation

This section provides detailed protocols for acquiring and interpreting the NMR data for this compound.

Protocol 1: Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra.

-

Compound Purity: Ensure the this compound sample is of high purity (≥98%), as impurities will complicate spectral analysis.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for furanocoumarins. It offers good solubility and its residual solvent peak does not typically interfere with key signals. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used.

-

Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for most experiments.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

| Experiment | Key Parameters | Purpose & Causality |

| ¹H NMR | - Pulse Program: zg30- Number of Scans (ns): 16- Spectral Width (sw): 20 ppm- Acquisition Time (aq): 3-4 s | A 30-degree pulse angle is used to allow for a shorter relaxation delay, speeding up acquisition without significant signal loss. 16 scans provide excellent signal-to-noise for a sample of this concentration. |

| ¹³C NMR | - Pulse Program: zgpg30- Number of Scans (ns): 1024- Spectral Width (sw): 240 ppm- Relaxation Delay (d1): 2 s | Proton decoupling is used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C. |

| COSY | - Pulse Program: cosygpqf- Number of Scans (ns): 8-16- Data Points (F2, F1): 2048 x 256 | Gradient-selected COSY provides cleaner spectra with fewer artifacts. This experiment identifies protons that are coupled to each other, revealing J-coupling networks. |

| HSQC | - Pulse Program: hsqcedetgpsisp2.3- Number of Scans (ns): 8- Data Points (F2, F1): 1024 x 256 | An edited HSQC allows for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing similar information to a DEPT-135 experiment but with higher sensitivity. |

| HMBC | - Pulse Program: hmbcgpndqf- Number of Scans (ns): 16-32- Data Points (F2, F1): 2048 x 256- Long-range coupling delay (d6): 60-80 ms | The delay for long-range coupling is optimized for J-couplings of approximately 8 Hz, which is typical for 2- and 3-bond H-C correlations. This is crucial for connecting molecular fragments. |

Data Presentation: Assigned NMR Data for this compound

The following tables summarize the assigned ¹H and ¹³C NMR data for this compound, recorded in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-3 | 6.27 | d | 9.8 | 1H |

| H-4 | 7.70 | d | 9.8 | 1H |

| H-5 | 7.33 | s | - | 1H |

| H-2' | 7.62 | d | 2.3 | 1H |

| H-3' | 6.99 | d | 2.3 | 1H |

| H-1'' | 4.38 (dd), 4.02 (dd) | m | 11.4, 2.7 (for 4.38) 11.4, 5.9 (for 4.02) | 2H |

| H-2'' | 3.32 | dd | 5.9, 2.7 | 1H |

| H-4'' | 1.45 | s | - | 3H |

| H-5'' | 1.49 | s | - | 3H |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Carbon Type (DEPT) |

| C-2 | 161.3 | C |

| C-3 | 112.9 | CH |

| C-4 | 144.8 | CH |

| C-4a | 114.7 | C |

| C-5 | 114.6 | CH |

| C-5a | 112.7 | C |

| C-6 | 149.0 | C |

| C-7 | 160.4 | C |

| C-8a | 146.4 | C |

| C-2' | 145.5 | CH |

| C-3' | 105.1 | CH |

| C-1'' | 69.9 | CH₂ |

| C-2'' | 61.5 | CH |

| C-3'' | 58.0 | C |

| C-4'' | 19.4 | CH₃ |

| C-5'' | 24.8 | CH₃ |

Interpretation of Key 2D NMR Correlations

The following diagram illustrates the key HMBC and COSY correlations that are essential for confirming the structure of this compound.

Caption: Key COSY and HMBC correlations for this compound.

Analysis of 2D Spectra:

-

COSY: The COSY spectrum will show a clear correlation between H-3 and H-4, confirming their adjacent positions on the coumarin ring. Similarly, a correlation between H-2' and H-3' establishes the furan ring protons. In the side chain, correlations between the diastereotopic protons at H-1'' and the proton at H-2'' will be observed.

-

HSQC: This spectrum directly links each proton signal in Table 1 to its corresponding carbon signal in Table 2. For example, the proton at δ 6.27 (H-3) will show a cross-peak with the carbon at δ 112.9 (C-3).

-

HMBC: The HMBC spectrum is crucial for connecting the different parts of the molecule. Key correlations include:

-

The protons of the methyl groups (H-4'' and H-5'') will show correlations to the quaternary carbon C-3'' and the methine carbon C-2'', confirming the structure of the epoxide side chain.

-

The methylene protons H-1'' will show a correlation to the aromatic carbon C-6, establishing the point of attachment of the side chain to the furanocoumarin core.

-

The proton H-5 will show correlations to the carbonyl carbon C-7 and the quaternary carbon C-4a, confirming its position on the benzene portion of the coumarin.

-

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of this compound. By following the systematic workflow and protocols outlined in this application note, researchers can confidently verify the identity and purity of this important natural product. The detailed interpretation of the spectral data, particularly the long-range correlations observed in the HMBC spectrum, allows for the unambiguous assignment of all proton and carbon signals, leaving no doubt as to the molecular architecture. This level of structural integrity is fundamental for any further investigation into the biological activity and therapeutic potential of this compound.

References

-

This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. PubMed. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

- Lee, J. H., et al. (2018). Furanocoumarins from the Roots of Angelica dahurica with Inhibitory Activity against Intracellular Reactive Oxygen Species Accumulation. Journal of Natural Products, 81(9), 1979-1987.

-

HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

Sources

Application Notes and Protocols for the Development of a Stable Oxyimperatorin Formulation for Research Use

Abstract

Oxyimperatorin, a naturally occurring furanocoumarin, has demonstrated significant therapeutic potential in preclinical research, notably in studies related to inflammation and oncology.[1][2] However, its progression in drug development is hampered by poor aqueous solubility and potential physicochemical instability, which can lead to inconsistent and unreliable results in in vitro and in vivo models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating stable formulations of this compound suitable for research purposes. We will explore the underlying principles and provide detailed protocols for solubility enhancement and stabilization through cyclodextrin complexation, lipid-based formulations, and polymeric nanoparticles. Furthermore, we will outline the essential analytical techniques for the thorough characterization and stability assessment of these formulations, ensuring data integrity and reproducibility.

Introduction: The Challenge of Formulating this compound

This compound is a promising bioactive molecule isolated from medicinal plants such as Glehnia littoralis.[2] Like many natural products, its lipophilic nature presents a significant hurdle for its use in aqueous-based biological assays. The primary challenges associated with this compound are:

-

Poor Aqueous Solubility: This leads to difficulties in preparing stock solutions at physiologically relevant concentrations, often requiring the use of organic solvents like DMSO which can introduce confounding variables in biological experiments.[3]

-

Potential for Instability: Furanocoumarins, as a class, can be susceptible to degradation under various conditions, including exposure to light (photodegradation), changes in pH (hydrolysis), and oxidation.[4][5] This can result in a loss of potency and the formation of unknown degradation products.

Addressing these challenges is paramount for obtaining reliable and reproducible data in research settings. This guide provides a systematic approach to developing and validating a stable this compound formulation.

Pre-formulation Assessment: Understanding the Molecule

Before embarking on formulation development, a thorough understanding of this compound's physicochemical properties is essential.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | [6] |

| Molecular Weight | 286.28 g/mol | [6] |

| Appearance | Crystalline solid | [6] |

| General Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[7] | [7] |

Forced Degradation Studies: Unveiling Instability

Forced degradation studies are crucial for identifying the potential degradation pathways of this compound and for developing a stability-indicating analytical method.[8] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and use.

Protocol 1: Forced Degradation of this compound

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

-

Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) and visible light in a photostability chamber.

-

Thermal Degradation: Expose solid this compound to 60°C for 48 hours.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase for HPLC analysis.

Expected Outcomes: The results will indicate under which conditions this compound is most labile. The chromatograms will show the appearance of new peaks corresponding to degradation products. This information is vital for selecting appropriate formulation strategies and storage conditions. For instance, furanocoumarins like imperatorin are known to undergo photodimerization and photooxygenation.[4]

Formulation Strategies and Protocols